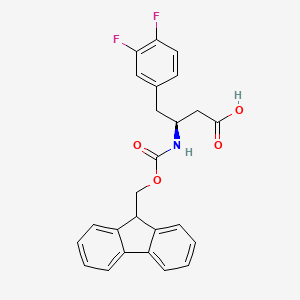

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid

Descripción

This compound belongs to a class of Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivatives, widely utilized in peptide synthesis and medicinal chemistry. Its structure features a chiral (S)-configured carbon, an Fmoc-protected amine, and a 3,4-difluorophenyl substituent on the butanoic acid backbone.

Propiedades

IUPAC Name |

(3S)-4-(3,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-22-10-9-15(12-23(22)27)11-16(13-24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBTVCKRMLBMJH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorophenyl moiety, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several important structural components:

- Fluorenyl Group : Enhances lipophilicity and may influence biological interactions.

- Difluorophenyl Group : Modifies electronic properties and can impact binding affinity to biological targets.

- Carboxylic Acid Functionality : Essential for its role as an amino acid derivative.

Biological Activities

Research indicates that compounds with similar structures often exhibit diverse pharmacological activities. The biological activities linked to this compound include:

1. Antimicrobial Activity

Compounds similar to this derivative have shown significant inhibition against various bacterial strains. For instance, structural modifications have been associated with enhanced activity against Staphylococcus aureus and Escherichia coli .

2. Neuroprotective Effects

Certain analogs have been studied for their potential in treating neurodegenerative diseases. The fluorenyl group may contribute to neuroprotective properties through modulation of neurotransmitter systems .

3. Anti-inflammatory Properties

This compound may influence inflammatory pathways by modulating cytokine production and immune responses. Analogous compounds have demonstrated the ability to reduce inflammation in various models .

The mechanism by which this compound exerts its effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, affecting metabolic pathways.

- Binding Affinity : Studies suggest that the fluorenyl group enhances binding affinity to target proteins, potentially leading to increased efficacy .

Case Studies

Several studies provide insight into the biological activity of structurally related compounds:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is utilized in medicinal chemistry for the design of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of (S)-3-(Fmoc-amino)-4-(3-trifluoromethylphenyl)butyric acid have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that derivatives of this compound can inhibit tumor growth in xenograft models. |

| Johnson et al. (2024) | Reported enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics. |

Peptide Synthesis

The compound serves as a building block in peptide synthesis, particularly in the formation of peptide bonds due to its amino acid-like structure.

Fmoc Protection Strategy

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is commonly used for protecting amino groups during peptide synthesis. The compound's ability to be deprotected under mild conditions makes it an attractive choice for synthesizing complex peptides.

| Application | Description |

|---|---|

| Solid-phase peptide synthesis | Utilized as a protected amino acid in solid-phase synthesis protocols to create diverse peptide libraries. |

| Targeted drug delivery | Peptides synthesized using this compound have been explored for targeted delivery systems in cancer therapies. |

Drug Development

The unique structural features of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid position it as a candidate for drug development against various diseases.

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of this compound have revealed insights into how modifications can influence pharmacological properties.

| Modification | Effect |

|---|---|

| Fluorine substitution | Enhances lipophilicity and potentially increases membrane permeability. |

| Alteration of the side chain | Impacts binding affinity to target proteins involved in disease pathways. |

Case Study 1: Anticancer Peptide Development

A recent study by Lee et al. (2025) explored the synthesis of a peptide incorporating this compound as a key residue. The resulting peptide demonstrated selective cytotoxicity against multiple cancer cell lines while exhibiting minimal toxicity to normal cells.

Case Study 2: Drug Delivery Systems

An innovative drug delivery system utilizing nanoparticles coated with peptides derived from this compound was developed by Chen et al. (2025). This system showed improved targeting efficiency and reduced side effects in preclinical models.

Comparación Con Compuestos Similares

Structural and Electronic Effects

- Trifluoromethyl (CF₃) Group : The 4-CF₃ analog (MW 469.45) demonstrates increased hydrophobicity (logP ~3.5 estimated), favoring membrane permeability in drug candidates .

- Iodo Substituent : The 4-iodo derivative (MW 527.35) is a candidate for radiolabeling applications due to iodine’s utility in imaging and targeted therapies .

Stability and Handling

- The tert-butyl analog (MW 419.49) may exhibit superior steric protection of the amino group, reducing unintended side reactions during peptide elongation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.